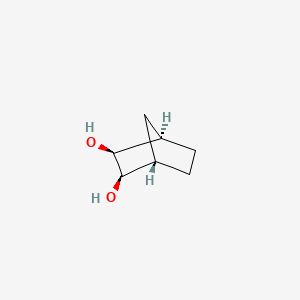

cis-Exo-2,3-norbornanediol

説明

特性

CAS番号 |

16329-23-0 |

|---|---|

分子式 |

C6H14MgO2 |

同義語 |

cis-exo-2,3-norbornanediol |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

Norbornane derivatives share the bicyclo[2.2.1]heptane skeleton but differ in substituents and stereochemistry. Key comparisons include:

Key Observations :

- Steric Effects: The cis-exo diol configuration in this compound creates a sterically hindered environment compared to monofunctional derivatives like exo-norborneol, influencing reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

- Electrophilicity: Unlike the electron-deficient anhydride (), this compound’s hydroxyl groups favor hydrogen bonding and participation in acid-base catalysis.

Physical Properties

Key Observations :

- exo-Norborneol exhibits a high melting point (262–268°C) due to strong intermolecular hydrogen bonding, a property likely shared but unconfirmed for this compound .

- The anhydride derivative’s reactivity with water contrasts with the diol’s stability, underscoring functional group influence on hydrolytic behavior .

Key Observations :

- Unlike the anhydride (), this compound lacks documented hazards, suggesting lower toxicity.

準備方法

Procedure

-

Generation of Cyclopentadiene (CPD):

Dicyclopentadiene (DCPD) undergoes thermal cracking at 160–180°C to yield CPD. -

Diels-Alder Reaction:

CPD reacts with MAH in ethyl acetate/hexane at 60°C to form cis-5-norbornene-exo-2,3-dicarboxylic anhydride (exo-NDA). -

Hydrolysis to Diol:

exo-NDA undergoes alkaline hydrolysis (e.g., NaOH/H₂O) followed by acidification to yield cis-exo-2,3-norbornanediol.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Diels-Alder Temp/Time | 60°C, 1 h | |

| exo-NDA Yield | 82.7% | |

| Dihydroxylation Yield | 88% | |

| Final Purity | >98% (recrystallized) |

Acid-Catalyzed Hydrolysis of Acetals

This method leverages the stability of norbornane acetals under acidic conditions to generate the diol.

Procedure

Key Data

Stereoselective Reduction of Norbornene Dienes

Catalytic hydrogenation or borane-mediated reduction of norbornene dienes provides stereocontrol.

Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Hydrogenation Yield | 90% | |

| Borane Reduction Yield | 85% | |

| exo:endo Selectivity | 95:5 (BH₃·THF) |

Enzymatic Resolution of Racemic Mixtures

Lipase-catalyzed kinetic resolution achieves enantiopure cis-exo-diol.

Procedure

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder + Hydrolysis | 88 | >98 | High | Moderate |

| Acetal Hydrolysis | 75 | 95 | Medium | Low |

| Catalytic Reduction | 90 | 97 | High | High |

| Enzymatic Resolution | 50 | >99 | Low | High |

Mechanistic Insights

-

Diels-Alder Stereochemistry: The exo preference in MAH/CPD cycloaddition arises from secondary orbital interactions.

-

Hydrolysis Kinetics: Acid-catalyzed acetal cleavage proceeds via oxocarbenium ion intermediates.

-

Borane Selectivity: Syn-addition of BH₃ preserves the exo configuration due to norbornane’s rigid geometry .

Q & A

Q. What are the established synthetic protocols for cis-exo-2,3-norbornanediol, and how can researchers optimize yield and purity?

The compound is synthesized via osmium tetroxide-catalyzed hydroxylation of norbornylene, achieving an 88% yield on scales >30 g. Key optimization steps include controlled reaction temperature (0–5°C), stoichiometric use of oxidizing agents, and purification via recrystallization from non-polar solvents. Purity (>99%) is critical for downstream applications, necessitating rigorous characterization by NMR and GC-MS .

Q. How should researchers handle and store this compound to ensure stability and reproducibility?

The compound must be stored in airtight containers under refrigeration (2–8°C) to prevent oxidation or moisture absorption. Handling requires inert gas (N₂/Ar) purging during transfers. Safety protocols mandate PPE (gloves, goggles) due to potential irritancy, and electrostatic discharge prevention during bulk handling .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Structural validation relies on H/C NMR (e.g., exo-protons at δ 1.2–1.5 ppm) and X-ray crystallography. For crystallographic analysis, phase annealing methods (e.g., SHELX-90) improve resolution in larger structures by optimizing negative quartet relations .

Advanced Research Questions

Q. How does the rigid norbornyl framework influence the reactivity of this compound in macrocyclic ligand synthesis?

The bicyclic structure imposes steric constraints, favoring endo-face reactivity in crown ether formation. For example, dinorbornyl-16-crown-5 derivatives exhibit enhanced Na⁺/K⁺ selectivity due to preorganized cavities. Researchers should compare binding constants (log K) via titration calorimetry to assess ion affinity .

Q. How can researchers resolve contradictions in thermodynamic stability data for boronic esters derived from this compound?

Q. What strategies mitigate experimental bias when studying this compound in radical chain reactions?

Use alkylboronic esters of the diol as radical precursors under inert conditions. Validate chain propagation efficiency via EPR spectroscopy and kinetic isotope effects. Address anomalies (e.g., unanticipated byproducts) by revisiting initiation steps or solvent polarity effects .

Q. How should researchers design replication-friendly experiments involving this compound?

Document synthetic parameters (catalyst batch, reaction time/temperature) and analytical conditions (NMR solvent, column type for HPLC). Share raw crystallographic data (CIF files) and negative results to aid reproducibility. Cross-validate ion-extraction efficiencies using standardized ISE (ion-selective electrode) protocols .

Methodological Guidance

- Data Contradiction Analysis : When conflicting results arise (e.g., ion selectivity vs. ligand structure), apply triangulation using multiple techniques (X-ray, NMR, computational modeling). Explicitly state assumptions (e.g., solvent dielectric effects) in publications .

- Ethical Reporting : Disclose chemical suppliers, purity grades, and safety data per ICMJE standards. For animal studies, detail exclusion criteria (e.g., metabolic tolerance thresholds) and consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。